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Compound of Interest

4-(1H-1,2,4-triazol-1-yl)butanoic
Compound Name: _
acid

Cat. No.: B115403

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged"
scaffold. Its unique combination of features—hydrogen bonding capability, dipole character,
and metabolic stability—allows it to engage with a wide array of biological targets with high
affinity.[1][2] This has led to its incorporation into a multitude of clinically successful drugs
spanning antifungal, antiviral, and anticancer therapies.[2] When this potent heterocyclic core is
coupled with a four-carbon carboxylic acid linker, the resultant molecule, 4-(1H-1,2,4-triazol-1-
yl)butanoic acid, emerges as a highly versatile building block for drug discovery and
development.

This technical guide offers a comprehensive overview of 4-(1H-1,2,4-triazol-1-yl)butanoic
acid for researchers, scientists, and drug development professionals. Moving beyond a simple
recitation of facts, this document delves into the causality behind its synthesis, explores its role
as a foundational scaffold for creating diverse therapeutic agents, and provides detailed
experimental frameworks. We will examine how the strategic combination of the triazole's
bioactivity and the butanoic acid's functionality provides a powerful platform for developing
next-generation therapeutics.

Physicochemical Properties and Characterization

The foundational properties of 4-(1H-1,2,4-triazol-1-yl)butanoic acid are essential for its
handling, reaction setup, and formulation. The compound is typically a solid at room
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temperature.[3] Its hydrochloride salt is also commercially available, offering potential
differences in solubility and handling characteristics.[3]

Table 1: Physicochemical Properties of 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Property Value Source(s)
Molecular Formula CeHoN3O2 [4]
Molecular Weight 155.15 g/mol [4]

CAS Number 90401-20-8

Appearance Solid [3]
SMILES O=C(O)CCCN1C=NC=N1 [3]

InChi Key UHLFIHYFXFEWJW- -

UHFFFAOYSA-N

Synthesis of the Core Scaffold

A robust and efficient synthesis is paramount for the utility of any chemical scaffold. For 4-(azol-
1-yl)butanoic acids, a particularly convenient method involves the direct N-alkylation of the
parent azole with y-butyrolactone.[5]

Causality in Synthesis: Nucleophilic Attack on a
Strained Ring

The success of this reaction hinges on fundamental principles of reactivity. The 1,2,4-triazole
ring contains nitrogen atoms that can act as nucleophiles. The reaction is typically performed
under basic conditions, which deprotonates the triazole, enhancing its nucleophilicity. y-
Butyrolactone, a cyclic ester, possesses an electrophilic carbonyl carbon, but more importantly,
the ring strain makes it susceptible to nucleophilic ring-opening. The triazole nitrogen attacks
one of the methylene carbons adjacent to the ester oxygen, leading to the opening of the
lactone ring and the formation of the butanoate salt, which is then protonated upon acidic
workup to yield the final product. This method is often preferred due to the availability and lower
cost of y-butyrolactone compared to linear 4-halobutanoates.
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Experimental Protocol: Synthesis via y-Butyrolactone

The following is a representative protocol based on the general method described in the
literature for the synthesis of analogous compounds.[5]

Step 1: Deprotonation of 1,2,4-Triazole

e To a solution of 1,2,4-triazole (1.0 eq) in a suitable aprotic polar solvent such as DMF, add a
strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert
atmosphere (e.g., nitrogen or argon).

o Allow the reaction mixture to stir at room temperature for 1 hour. The cessation of hydrogen
gas evolution indicates the formation of the sodium triazolate salt.

o Expertise & Experience:The choice of a strong, non-nucleophilic base like NaH is critical
to ensure complete deprotonation of the triazole without competing side reactions.
Performing the addition at 0°C helps to control the exothermic reaction and the release of
hydrogen gas.

Step 2: N-Alkylation with y-Butyrolactone
» To the suspension of sodium triazolate, add y-butyrolactone (1.2 eq) dropwise.

» Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction
progress by TLC or LC-MS.

o Trustworthiness:Monitoring the reaction is a self-validating step. The disappearance of the
starting triazole spot and the appearance of a new, more polar spot (due to the carboxylic
acid) on the TLC plate confirms the reaction is proceeding.

Step 3: Workup and Purification

o Cool the reaction mixture to room temperature and quench carefully by the slow addition of
water.

 Acidify the aqueous solution to pH 3-4 with a dilute acid (e.g., 1M HCI).

o Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by recrystallization or column chromatography to yield pure 4-(1H-
1,2,4-triazol-1-yl)butanoic acid.

Visualization: Synthesis Workflow
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Caption: Workflow for the synthesis of the target compound.
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A Versatile Scaffold in Medicinal Chemistry

The true value of 4-(1H-1,2,4-triazol-1-yl)butanoic acid lies in its application as a molecular
scaffold. The structure presents two key points for chemical modification: the triazole ring and
the terminal carboxylic acid. This allows for the systematic development of derivatives with
tailored pharmacological profiles.

e The Triazole Ring: Serves as a rigid, metabolically stable core that correctly orients
substituents to interact with biological targets. It can be further substituted to modulate
electronic properties and steric bulk.

e The Butanoic Acid Linker: The flexible four-carbon chain provides optimal spacing to position
the reactive carboxylic acid group for interaction with target proteins or for further chemical
elaboration.

e The Carboxylic Acid Group: This functional handle is readily converted into a wide range of
other groups, such as esters, amides, or hydrazides, enabling the creation of large and
diverse compound libraries.[6][7]

4-(1H-1,2,4-triazol-1-yl)butanoic acid
(Core Scaffold)

’Modiﬁcation Poi}lts
Triazole Rlng Carboxyllc Acid
(Bloactlve Core) (Functlonal Handle)
Amide/Ester Amide
Coupling ormation

Therapeutic Applcations

Other Targets

Anticancer Agents Anticonvulsants

Anti-inflammatory

(Antiviral, Antimicrobial, etc.)
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Caption: The core scaffold and its pathways to therapeutic agents.

Anticancer Applications

Derivatives built upon the triazole scaffold have shown significant promise as anticancer
agents.[8][9][10][11] For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (a structurally
related analogue) have demonstrated potent inhibitory activities against cancer cell lines like
MCF-7 (breast cancer) and HCT-116 (colon cancer).[9][10] These compounds were found to
induce apoptosis in cancer cells while showing significantly lower cytotoxicity towards normal
cells compared to the standard drug doxorubicin.[9] The mechanism often involves the
inhibition of key signaling proteins. For example, certain 5-pyridinyl-1,2,4-triazole carboxylic
acid derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a
protein implicated in cancer cell proliferation and metastasis.[8]

Anti-inflammatory and Immunomodulatory Roles

The 1,2,4-triazole moiety is a component of several compounds with potent anti-inflammatory
effects.[1][5] Research has shown that derivatives can inhibit the production of pro-
inflammatory cytokines like IFN-gamma, suggesting a mechanism that involves modulating the
immune response, particularly the activity of T-helper cells.[5] In a separate area, related
butanoic acid derivatives have been developed as S1P1 receptor agonists, which induce
lymphopenia and have proven utility in treating autoimmune diseases.[12]

Anticonvulsant Activity

A significant body of research points to the potential of 1,2,4-triazole derivatives as
anticonvulsant agents.[1][6][7] N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives,
which are synthesized from the core butanoic acid's aniline analogue, have been evaluated in
standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure
models.[6][7] Several compounds in this class showed efficacy comparable or superior to
established drugs like valproic acid, with lower neurotoxicity.[1][7] The proposed mechanism for
some of these compounds involves interaction with GABA-A receptors.[7]

Conclusion and Future Perspectives
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4-(1H-1,2,4-triazol-1-yl)butanoic acid is more than a simple chemical; it is a strategic starting
point for the rational design of novel therapeutics. Its synthesis is straightforward, and its
structure provides a robust and modifiable scaffold. The demonstrated success of its
derivatives in preclinical models for cancer, inflammation, and epilepsy underscores the vast
potential held within this molecular framework.

Future research will likely focus on several key areas:

» Target-Specific Design: Moving beyond broad screening to the rational design of derivatives
that inhibit specific, well-validated biological targets.

o Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as
solubility, metabolic stability, and oral bioavailability.

o Exploration of New Therapeutic Areas: Leveraging the broad bioactivity of the triazole ring to
explore applications in neurodegenerative diseases, metabolic disorders, and infectious
diseases.

The continued exploration of this scaffold and its derivatives promises to yield new and
effective treatments for a range of human diseases, making it a subject of enduring interest for
the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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